molecular formula C15H19N3O3 B7843833 2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid

2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid

Cat. No.: B7843833
M. Wt: 289.33 g/mol
InChI Key: ONQMEGAREJQZLD-UHFFFAOYSA-N
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Description

2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Properties

IUPAC Name

2-[(5-methylimidazo[1,2-a]pyridine-2-carbonyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-4-7-11(15(20)21)17-14(19)12-9-18-10(2)6-5-8-13(18)16-12/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQMEGAREJQZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=CN2C(=CC=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the condensation of 2-aminopyridines with α-bromoketones under specific conditions. The reaction conditions may include the use of catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.

  • Medicine: It can be explored for its therapeutic properties in treating various diseases.

  • Industry: Its unique chemical properties may be utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism by which 2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

2-({5-Methylimidazo[1,2-a]pyridin-2-yl}formamido)hexanoic acid can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines These compounds share structural similarities but may differ in their biological activities and applications

List of Similar Compounds

  • Imidazo[1,2-a]pyrimidines

  • Imidazo[1,2-a]pyridines

  • Other derivatives of imidazo[1,2-a]pyridines

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

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